2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
Description
This compound combines a 1,3,4-oxadiazole core substituted with a piperidinyl group (modified with a 3-methoxypropyl chain) and an indazolyl moiety (functionalized with an isopropyl group). The oxalic acid component likely acts as a counterion, enhancing solubility and crystallinity. Such oxadiazole derivatives are often explored for pharmaceutical applications, particularly as kinase inhibitors or receptor antagonists due to their structural mimicry of nucleobases . The oxalic acid salt form improves bioavailability by increasing aqueous solubility, a critical factor in drug formulation .
Properties
IUPAC Name |
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C2H2O4/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3;3-1(4)2(5)6/h4-5,7-8,15-16H,6,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCJKNEBFAUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428862-33-2 | |
| Record name | SUVN-D4010 oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428862332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USMARAPRIDE OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JPX7J35CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of 1-(3-methoxypropyl)piperidin-4-amine with appropriate reagents.
Indazole Formation: The indazole moiety is introduced through a cyclization reaction involving hydrazine derivatives and ketones.
Oxadiazole Ring Formation: The oxadiazole ring is formed via a cyclization reaction involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the piperidine, indazole, and oxadiazole moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and indazole moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or altered ring structures.
Scientific Research Applications
Overview
The compound 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features. This compound incorporates a piperidine ring, an indazole moiety, and an oxadiazole ring, making it a candidate for diverse applications in medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
- Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent. Its unique structure may confer specific biological activities that could be beneficial in treating various diseases.
- Receptor Interactions : Research indicates that the compound interacts with several biological targets, particularly in the realm of neuropharmacology. It has been studied for its potential as a ligand for serotonin receptors (specifically 5-HT4), which are involved in mood regulation and gastrointestinal motility .
Pharmacology
- Mechanism of Action : The mechanism of action involves binding to specific receptors and enzymes, leading to modulation of various biological pathways. This interaction can result in therapeutic effects such as anti-depressant or gastroprokinetic actions.
- Bioavailability Studies : Investigations into the pharmacokinetics of the compound suggest favorable absorption characteristics, making it a candidate for further development as a drug .
Materials Science
- Material Properties : The unique combination of the piperidine, indazole, and oxadiazole moieties may impart specific properties suitable for the development of novel materials. This includes potential applications in organic electronics or as precursors for advanced polymeric materials.
- Synthesis Techniques : The synthesis of this compound involves multiple steps including cyclization reactions that can be optimized for material applications, highlighting its versatility beyond medicinal uses.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of the compound on serotonin receptor activity. It was found that the compound exhibited significant binding affinity to the 5-HT4 receptor, suggesting potential use in treating disorders related to serotonin dysregulation .
| Study Aspect | Details |
|---|---|
| Target Receptor | 5-HT4 |
| Binding Affinity | High |
| Potential Applications | Antidepressant therapies, gastrointestinal disorders |
Case Study 2: Synthesis and Material Application
Research focused on the synthesis of this compound revealed efficient methods for producing high yields through optimized reaction conditions. The material properties were assessed for potential application in electronic devices due to their favorable electrical characteristics.
| Synthesis Method | Yield (%) | Material Application |
|---|---|---|
| Cyclization Reaction | 85 | Organic electronics |
| Coupling Reactions | 90 | Advanced polymers |
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives with Piperidine/Indazole Moieties
- 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine : This compound shares the oxadiazole core but lacks the piperidine and indazole substituents. It is primarily used in analytical chemistry for method development, emphasizing its stability under chromatographic conditions .
- 3,5-Diaryl-1,2,4-oxadiazoles : These derivatives exhibit enhanced binding affinity to biological targets (e.g., enzymes, receptors) due to aromatic stacking interactions. The absence of a piperidine group reduces their conformational flexibility compared to the target compound .
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Oxalic Acid Salts vs. Other Acid Salts
Oxalic acid (HOOC-COOH) is a dicarboxylic acid with strong chelating properties, making it advantageous for forming stable salts with basic nitrogen-containing compounds.
Table 2: Comparison of Acid Counterions in Pharmaceutical Salts
Key Findings :
- Solubility : Oxalic acid salts exhibit lower solubility than citric acid salts but higher than free bases, balancing bioavailability and stability .
- Metal Interaction : Oxalic acid’s chelation ability (e.g., forming metal oxalates) can enhance drug stability but may complicate formulations with divalent cations .
- Efficacy : In electrolysis applications, oxalic acid-derived compounds demonstrate higher efficiency and lower impurity levels compared to ammonium bicarbonate analogs, though chemical properties remain similar .
Biological Activity
The compound 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure includes a piperidine ring and an indazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 382.44 g/mol. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity in various compounds.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole core possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with oxadiazole structures have shown comparable efficacy to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Compound C | P. aeruginosa | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. Studies have shown that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties. Research involving similar oxadiazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Molecular docking studies have also suggested favorable interactions with key proteins involved in cancer progression.
Table 2: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 10 |
| Compound E | MCF-7 | 15 |
| Compound F | A549 | 12 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of 1,3,4-oxadiazole derivatives where one compound demonstrated potent antibacterial activity against Mycobacterium bovis . This study utilized molecular docking to assess binding affinities to bacterial targets, revealing that modifications to the oxadiazole ring significantly impacted biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole, and how can purity be optimized?
- Methodology : Use a multi-step synthesis involving cyclocondensation of hydrazide intermediates with substituted indazole precursors under reflux conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>98% by HPLC) . Oxalic acid can be introduced as a counterion during crystallization to enhance stability. Monitor reaction progress using TLC (Rf = 0.3–0.5) and confirm structure via H/C NMR and high-resolution mass spectrometry .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6 months. Use HPLC to track degradation products (e.g., hydrolysis of the oxadiazole ring or oxidation of the indazole moiety). Oxalic acid’s hygroscopicity necessitates desiccated storage (argon atmosphere, −20°C). Data should align with ICH Q1A(R2) guidelines .
Q. What analytical techniques are critical for confirming the compound’s molecular structure and stoichiometry?
- Methodology : Combine spectroscopic (NMR, IR) and crystallographic (XRD) analyses. For NMR, focus on key signals: piperidine protons (δ 2.5–3.5 ppm), oxadiazole-linked protons (δ 8.1–8.3 ppm), and oxalic acid’s carboxylic protons (δ 12–13 ppm). XRD confirms the co-crystal formation between the oxadiazole and oxalic acid .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. Validate predictions with in vitro enzyme inhibition assays (IC determination) .
Q. What experimental designs resolve contradictions in solubility data reported across studies?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (pH, solvent polarity, temperature). For example, use a central composite design to model solubility in DMSO/water mixtures. Analyze discrepancies via ANOVA, considering outliers caused by polymorphic forms or impurities .
Q. How can researchers optimize the compound’s bioavailability while minimizing metabolic degradation?
- Methodology : Modify the 3-methoxypropyl group to enhance lipophilicity (logP = 2–3) while introducing steric hindrance at metabolic hotspots (e.g., piperidine nitrogen). Use in vitro microsomal assays (human liver microsomes) to track oxidation pathways. Pair with pharmacokinetic studies in rodent models to validate half-life improvements .
Q. What strategies mitigate interference from oxalic acid in biological assays?
- Methodology : Replace oxalic acid with non-interfering counterions (e.g., hydrochloride) during salt screening. Alternatively, use dialysis (10 kDa MWCO membrane) to separate the free base from oxalic acid prior to cell-based assays. Confirm absence of interference via UV-Vis spectroscopy (200–400 nm) .
Key Considerations for Researchers
- Contradiction Management : Cross-validate conflicting data (e.g., solubility or bioactivity) using orthogonal methods (e.g., LC-MS vs. UV detection) .
- Safety Protocols : Adhere to GBZ 2.1-2007 standards for handling hygroscopic or reactive intermediates .
- Ethical Compliance : Ensure computational models are validated against experimental data to avoid overinterpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
